molecular formula C21H21NO5 B2520186 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid CAS No. 1592739-14-4

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid

Cat. No.: B2520186
CAS No.: 1592739-14-4
M. Wt: 367.401
InChI Key: PKLJNBZDWQSYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): Signals at δ 7.85–7.25 ppm correspond to aromatic protons of the Fmoc group. The methyl group on the azetidine appears as a singlet at δ 1.52 ppm, while the azetidine ring protons resonate as multiplet clusters between δ 3.20–4.10 ppm. The ethylene glycol linker’s methylene protons show splitting at δ 4.25–4.50 ppm.
  • $$ ^{13}\text{C} $$ NMR : The carbonyl carbon of the Fmoc carbamate appears at δ 156.2 ppm, and the azetidine quaternary carbon is observed at δ 72.8 ppm. The carboxylic acid carbon resonates at δ 170.5 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1715 cm$$ ^{-1} $$ (carbamate C=O) and 1680 cm$$ ^{-1} $$ (carboxylic acid C=O) dominate the spectrum. The azetidine ring’s C-N stretch appears at 1240 cm$$ ^{-1} $$, while O-H stretching from the carboxylic acid is observed as a broad peak near 2500–3300 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at $$ m/z $$ 368.1443 ($$ [\text{M+H}]^+ $$), consistent with the theoretical mass of 367.4 g/mol. Fragment ions at $$ m/z $$ 223.0965 (Fmoc group) and $$ m/z $$ 145.0498 (azetidine-acetic acid moiety) confirm the structural integrity.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group $$ P2_1/c $$. Unit cell parameters are $$ a = 12.34 \, \text{Å} $$, $$ b = 8.56 \, \text{Å} $$, $$ c = 15.22 \, \text{Å} $$, and $$ \beta = 102.3^\circ $$. The Fmoc group’s aromatic planes form π-π stacking interactions (3.8 Å spacing), while hydrogen bonds between the carboxylic acid and adjacent azetidine N-H groups stabilize the lattice.

Figure 1: Crystal packing diagram highlighting intermolecular hydrogen bonds (dashed lines) and π-stacking interactions.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electron distribution. The HOMO (-6.2 eV) localizes on the Fmoc aromatic system, while the LUMO (-1.8 eV) resides on the carbamate and azetidine ring, indicating charge-transfer potential. Electrostatic potential maps show negative charge accumulation at the carboxylic acid oxygen atoms, rationalizing its reactivity in coupling reactions.

Table 2: Key computational results

Parameter Value
HOMO energy -6.2 eV
LUMO energy -1.8 eV
Dipole moment 5.4 Debye
Mulliken charge (COOH) -0.72 e (oxygen atoms)

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylazetidin-3-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21(27-11-19(23)24)12-22(13-21)20(25)26-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLJNBZDWQSYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then subjected to various reactions, including cyclization and esterification, to form the desired compound. The reaction conditions often involve the use of reagents such as sodium azide, isobutoxycarbonyl chloride, and acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Fmoc Group Reactivity

The Fmoc group serves as a base-labile protecting group for amines. Its removal typically occurs under mildly basic conditions:

Reaction TypeConditionsOutcome
Deprotection 20% piperidine in DMF, 30 minCleavage of Fmoc via β-elimination, yielding dibenzofulvene and CO₂ .
Stability pH < 8.5Stable in acidic or neutral aqueous solutions; decomposes at pH > 9 .

In the target compound, the Fmoc group shields the azetidine nitrogen, enabling selective functionalization of other reactive sites.

Azetidine Ring Reactivity

The 3-methylazetidine ring exhibits constrained geometry, influencing its nucleophilic and ring-opening behavior:

Reaction TypeConditionsOutcome
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMFMethyl group at C3 sterically hinders substitution; limited reactivity .
Ring-Opening HCl (conc.), refluxCleavage to form linear amine intermediates (theoretical based on azetidine analogs).

The methyl substituent at C3 reduces ring strain but increases steric hindrance, moderating reactivity compared to unsubstituted azetidines.

Acetic Acid Moiety Reactivity

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeConditionsOutcome
Esterification SOCl₂, ROHForms esters (e.g., methyl or benzyl esters) for solubility modulation .
Amidation EDC/HOBt, amineGenerates amides, critical for peptide coupling or prodrug synthesis .

Ether Linkage Stability

The ether bond connecting the azetidine and acetic acid groups is generally stable under standard conditions but susceptible to cleavage via:

Reaction TypeConditionsOutcome
Acidic Hydrolysis HBr/AcOH, 100°CCleavage to yield diol and acetic acid derivatives (predicted).
Reductive Cleavage LiAlH₄, THFNot typically reactive; requires specialized catalysts (e.g., BBr₃) .

Comparative Reactivity Table

Key differences between this compound and structurally related Fmoc derivatives:

CompoundFmoc ReactivityAzetidine ReactivityCarboxylic Acid Utility
Target Compound Base-labile deprotectionSterically hinderedVersatile amidation/esterification
Fmoc-Gly-OH Identical deprotectionN/ADirect peptide synthesis
Fmoc-Sarcosine Base-labile deprotectionN/AMethylated amide formation

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid exhibit significant anticancer properties. For instance, compounds synthesized with similar structural motifs have shown promising results against various cancer cell lines, including breast and colon cancer.

Case Study : A study published in RSC Advances demonstrated that compounds with the fluorenylmethoxycarbonyl group exhibited high levels of antimitotic activity against human tumor cells, suggesting potential for further development as anticancer agents .

CompoundCell Line TestedIC50 Value (μM)
Compound AHCT11612.53
Compound BMCF715.72

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has shown that certain derivatives exhibit effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study : In a recent publication, several synthesized compounds were screened for their antibacterial activity, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as novel antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound CMycobacterium smegmatis6.25
Compound DPseudomonas aeruginosa12.5

Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The incorporation of this compound into peptide sequences can enhance the solubility and bioavailability of peptides.

Drug Delivery Systems

Research into drug delivery systems has identified this compound as a potential candidate for developing targeted delivery mechanisms due to its ability to form stable complexes with various therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions to occur. The compound can interact with enzymes and proteins, influencing their activity and function. The pathways involved often include the formation of covalent bonds with target molecules, leading to changes in their structure and activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid
  • CAS No.: 1592739-14-4
  • Molecular Formula: C₂₁H₂₁NO₅
  • Molecular Weight : 367.3951 g/mol

Structural Features :

  • Contains a 3-methylazetidine (4-membered nitrogen heterocycle) core.
  • The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).
  • The acetic acid moiety enables conjugation or further functionalization.

The compound is compared to structurally related Fmoc-protected heterocyclic acetic acid derivatives. Key differentiating factors include ring size, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Azetidine (4-membered) 3-Methyl C₂₁H₂₁NO₅ 367.40 Peptide synthesis, rigid scaffolds
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine (6-membered) None C₂₁H₂₂N₂O₄ 366.41 Flexible linkers in SPPS
2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic acid Azetidine 3-Imidazole C₂₃H₂₁N₃O₄ 403.43 Metal coordination, bioactivity
2-(1-Fmoc-3-(3-fluorophenyl)azetidin-3-yl)acetic acid Azetidine 3-(3-Fluorophenyl) C₂₆H₂₂FNO₄ 431.47 Fluorinated drug candidates
(R)-2-(Fmoc-amino)-2-(3-hydroxyphenyl)acetic acid Benzene 3-Hydroxyphenyl C₂₃H₁₉NO₅ 389.40 Chiral auxiliaries, glycopeptides
Key Findings:

Ring Size and Flexibility :

  • The 4-membered azetidine in the target compound provides greater rigidity compared to 6-membered piperazine derivatives (e.g., ), making it suitable for constrained peptide mimics.
  • Piperazine-based analogs exhibit higher conformational flexibility, useful in linker designs .

3-Imidazole Azetidine: Introduces metal-binding capability and polar interactions, relevant for enzyme inhibition . 3-Fluorophenyl Azetidine: Increases hydrophobicity and electronic effects, beneficial for blood-brain barrier penetration in CNS drug candidates .

Safety and Handling :

  • The target compound’s hazard profile aligns with typical Fmoc-protected amines (skin/eye irritant).
  • Imidazole-containing analogs may pose additional risks due to nitrogen heterocycle reactivity .

Synthetic Utility :

  • Fmoc deprotection (e.g., using piperidine) is standard, but the azetidine ring’s strain may require optimized conditions to prevent side reactions.
  • Boc-protected analogs (e.g., ) offer acid-labile alternatives for orthogonal protection strategies.

Biological Activity

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid is a complex organic compound notable for its applications in peptide synthesis and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which stabilizes the amino function during peptide synthesis. Its molecular formula is C20H21NO5C_{20}H_{21}NO_{5}, with a molecular weight of 355.38 g/mol. The Fmoc group is crucial for preventing side reactions, allowing for the selective construction of peptides.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group enables the formation of peptides that can interact with various biological targets, including enzymes and receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Peptide Synthesis Serves as a versatile building block in the formation of biologically active peptides.
Enzyme Interaction Can bind to specific enzymes, modulating their activity and affecting metabolic pathways.
Receptor Modulation Interacts with receptors, potentially influencing signal transduction and cellular responses.

Case Studies and Research Findings

  • Peptide Synthesis and Stability
    • Research indicates that peptides synthesized using this compound demonstrate enhanced stability due to the Fmoc protection. This stability is critical for maintaining the integrity of biologically active compounds during synthesis .
  • Therapeutic Applications
    • A study focusing on peptides derived from this compound highlighted their potential therapeutic effects in modulating immune responses . The synthesized peptides exhibited selective binding to immune receptors, suggesting a role in immunotherapy.
  • Mechanistic Insights
    • Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets through non-covalent forces such as hydrogen bonding and hydrophobic interactions . This interaction profile allows for targeted modulation of biological pathways.

Summary

The compound this compound is a significant player in peptide synthesis with promising biological activities. Its ability to stabilize peptides while allowing for specific interactions with biological targets underscores its importance in medicinal chemistry and therapeutic development.

Q & A

Q. What are the recommended methods for synthesizing this compound, and how is purity confirmed?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Purification is achieved via column chromatography, and purity is confirmed using analytical techniques such as ¹H/¹³C NMR (to verify structural integrity), mass spectrometry (for molecular weight confirmation), and HPLC (to assess purity >95%) .

Q. What safety precautions are critical when handling this compound?

Based on safety data sheets (SDS), researchers must:

  • Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.
  • Avoid inhalation of dust/aerosols and skin/eye contact due to acute toxicity (Category 4 oral, H302) and respiratory irritation (H335) .
  • Store in a cool, dry place away from strong acids/bases to prevent decomposition .

Q. How should researchers dispose of waste containing this compound?

Follow institutional guidelines for hazardous waste. Do not pour into drains. Collect waste in sealed containers and incinerate in compliance with local regulations. Environmental hazards are not fully characterized, but precautionary measures are advised .

Q. What solvents and conditions are optimal for dissolving this compound?

The compound is soluble in polar aprotic solvents like DMF or dichloromethane (DCM). Avoid aqueous solutions unless stabilized at neutral pH. Sonication may be required for full dissolution .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized using this Fmoc-protected derivative?

  • Use coupling agents like HOBt/DCC or HATU with DIEA (base) in DMF.
  • Monitor coupling completion via the Kaiser test (ninhydrin assay).
  • Optimize reaction time (30–60 minutes) and temperature (room temperature) to minimize racemization .

Q. How do discrepancies in reported stability data under acidic/basic conditions impact experimental design?

While SDS indicates stability under normal conditions , conflicting literature may arise from impurities or varying pH. Test stability at target pH (e.g., using TLC or HPLC ) and adjust protocols—e.g., replace Fmoc with acid-labile protecting groups (Boc) for acidic environments .

Q. What strategies minimize racemization during peptide elongation with this compound?

  • Perform couplings at 0–4°C to reduce kinetic racemization.
  • Use racemization-suppressing additives like Oxyma Pure or HOAt .
  • Limit reaction times and confirm chiral purity via chiral HPLC .

Q. How can researchers resolve contradictions in acute toxicity classifications across studies?

Discrepancies may stem from differing test models (e.g., in vitro vs. in vivo) or impurity profiles. Cross-reference SDS classifications (Category 4 oral toxicity ) with recent toxicological studies. Conduct Ames tests or LD₅₀ assays for project-specific risk assessment .

Q. What analytical approaches troubleshoot unexpected by-products during synthesis?

  • Use LC-MS to identify by-products (e.g., deprotected intermediates or oxidized species).
  • Optimize purification (e.g., gradient elution in HPLC) or modify reaction conditions (e.g., inert atmosphere for oxidation-prone steps) .

Q. How does stereochemical integrity affect reactivity, and how is it maintained?

The compound’s stereochemistry (e.g., azetidine ring conformation) influences peptide backbone geometry. Maintain chiral purity by:

  • Using enantiomerically pure starting materials.
  • Avoiding high temperatures during Fmoc deprotection (e.g., 20% piperidine in DMF, 10 minutes) .

Methodological Considerations for Data Contradictions

  • Spectral Data Variability : NMR shifts may vary due to solvent polarity or concentration. Cross-validate with 2D NMR (COSY, HSQC) and compare to reference spectra from authenticated samples .
  • Ecological Impact : While SDS lack ecotoxicity data , assume precautionary measures (e.g., biodegradation studies) if environmental release is possible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.